![molecular formula C₉H₁₄F₃NO₄ B1141159 Methyl N-trifluoroacetyldaunosaminide CAS No. 51996-41-9](/img/structure/B1141159.png)
Methyl N-trifluoroacetyldaunosaminide
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Description
Synthesis Analysis
The synthesis of Methyl N-trifluoroacetyldaunosaminide and related compounds involves several chemical strategies, including formal syntheses from achiral precursors like methyl sorbate through enzymatic chiral induction and diastereoselective conjugated addition processes. These methods highlight the chemical versatility and the ability to introduce trifluoroacetyl groups into complex molecules (Nagumo et al., 1995). Moreover, a stereoselective synthesis approach using hetero-Diels-Alder reactions has been demonstrated to construct the pyranose ring system, further showcasing the compound's synthetic accessibility (Hayman et al., 2006).
Molecular Structure Analysis
Understanding the molecular structure of Methyl N-trifluoroacetyldaunosaminide is crucial for its chemical characterization. Although specific studies on its molecular structure were not directly identified, related analyses on compounds like methyl trifluoroacetate provide insights into the structural aspects of trifluoroacetylated molecules, including bond lengths, angles, and conformational preferences, which are relevant for comprehending the molecular architecture of Methyl N-trifluoroacetyldaunosaminide (Kuze et al., 2015).
Scientific Research Applications
Methyl N-trifluoroacetyldaunosaminide has been synthesized from different precursors for various applications. For example, it was synthesized from methyl sorbate based on enzymatic chiral induction and diastereoselective addition, indicating its relevance in chemical synthesis and potential pharmaceutical applications (Nagumo et al., 1995).
Trifluoroacetylation of various groups (amine, hydroxyl, thiol) has been achieved under mild, non-acidic conditions using reagents like N-Methyl-bis(trifluoroacetamide), indicating its utility in modifying biochemical molecules (Donike, 1973).
Derivatives of Methyl N-trifluoroacetyldaunosaminide, such as (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, have been synthesized, showing its adaptability in creating structurally varied compounds for possibly diverse applications (Baer & Jaworska-Sobiesiak, 1985).
Methyl N-trifluoroacetyldaunosaminide has been used in photoinduced acylnitrene aziridination in the syntheses of L-daunosamine and L-ristosamine glycosides, which are important in the development of antibiotics and other therapeutic agents (Mendlik et al., 2006).
Innovative synthetic methods involving Methyl N-trifluoroacetyldaunosaminide have been developed, such as its synthesis via an aldehyde-selective Wacker oxidation in a vinyl group transfer route (Friestad et al., 2007).
properties
IUPAC Name |
2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZHBFJQGCCEPR-GOXNJFHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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